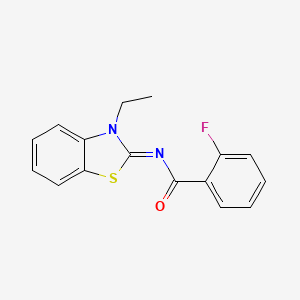

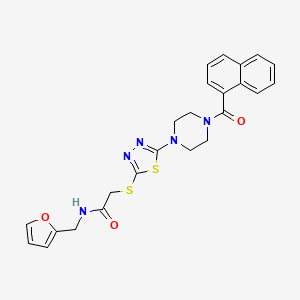

![molecular formula C20H19N3O3S B3011720 N-[4-(4-叔丁基苯基)-1,3-噻唑-2-基]-3-硝基苯甲酰胺 CAS No. 330190-47-1](/img/structure/B3011720.png)

N-[4-(4-叔丁基苯基)-1,3-噻唑-2-基]-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying how the compound behaves under different conditions .科学研究应用

Reductive Bromination Mechanism

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide: displays a unique reactivity pattern compared to most arenes. Specifically, it undergoes reductive bromination via an interesting mechanism. When treated with Br₂, two hydrogen atoms in the ortho positions of the benzene rings are substituted by bromine, resulting in a two-electron reduction of hydroxylamine to amine. This reactivity opens up possibilities for designing novel functional materials and understanding reaction pathways .

Cell Growth Inhibition Studies

Researchers have explored the impact of this compound on cell growth. GC-MS analyses have been performed, revealing potential inhibitory effects. Further investigations are needed to elucidate the underlying mechanisms and identify specific cellular targets .

Generation of 1,2-di(lithiomethyl)benzene

In synthetic chemistry, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide plays a crucial role in generating 1,2-di(lithiomethyl)benzene. It accepts electrons from Li metal, forming a radical anion that efficiently converts alkyl halides to alkyllithiums. This reactivity is valuable for constructing complex organic molecules .

Homoallylic Amine Derivatives

The compound finds application in the production of homoallylic amine derivatives. These derivatives have diverse uses, including in medicinal chemistry, materials science, and catalysis. Researchers have explored their synthesis using N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide as a key intermediate .

Hydroxylamine Derivative Synthesis

A novel synthetic route has been developed for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide via reduction of the corresponding aminoxyl with hydrazine hydrate. Interestingly, under treatment with strong acids, this hydroxylamine derivative converts into bis(4-tert-butylphenyl)amine and 10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine. These transformations offer potential applications in materials science and organic synthesis .

Electrophilic Substitution Reactions

The electron-rich thiazole moiety in the compound can participate in electrophilic substitution reactions. Researchers have explored its reactivity with various electrophiles, leading to the formation of diverse products. These reactions contribute to the compound’s versatility in synthetic chemistry .

作用机制

Target of Action

Compounds with similar structures have been found to interact with enzymes such asCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.

Mode of Action

This could potentially lead to changes in the levels of cortisol and cortisone in the body, impacting various physiological processes .

Biochemical Pathways

cortisol-cortisone shuttle . This could have downstream effects on processes such as inflammation, immune response, and metabolism .

Pharmacokinetics

Similar compounds have shown variable absorption and distribution profiles, and their metabolism often involves hepatic enzymes . The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

This could have wide-ranging effects, given the roles of these hormones in various physiological processes .

安全和危害

未来方向

属性

IUPAC Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-20(2,3)15-9-7-13(8-10-15)17-12-27-19(21-17)22-18(24)14-5-4-6-16(11-14)23(25)26/h4-12H,1-3H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBOLSXGRKDDEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

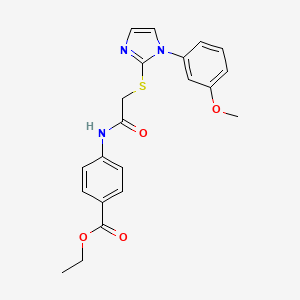

![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)

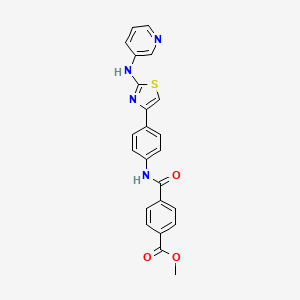

![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3011640.png)

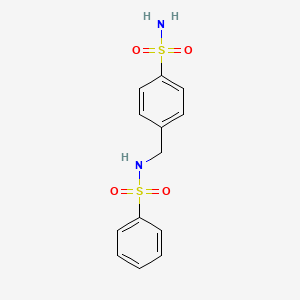

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)

![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)

![N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B3011646.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3011647.png)

![2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B3011650.png)